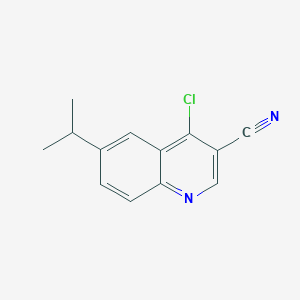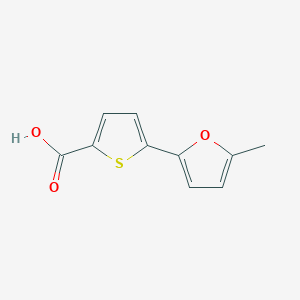
5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid
Overview
Description
5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H8O3S and a molecular weight of 208.24 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid, can be achieved through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid consists of a thiophene ring attached to a carboxylic acid group and a 5-methylfuran group .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . It undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis
5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 208.24 .Scientific Research Applications
G Protein-Coupled Receptor 35 Agonists
Thiophene-2-carboxylic acid derivatives have been identified as GPR35 agonists, showing potency greater than known agonists like zaprinast. These compounds, including 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid, play a crucial role in studying GPR35 biology and pharmacology (Deng et al., 2011).
Antimicrobial and Antioxidant Properties
Compounds like 2-(Aryl(thiophen-2-yl)methyl)succinic acids demonstrate promising antimicrobial and antioxidant properties. These derivatives have shown significant activity against various microorganisms, as well as notable DPPH radical scavenging abilities (Raghavendra et al., 2017).
Electrophilic Reactions and Synthetic Applications
Methyl thiophene-2-carboxylate is used as a synthetic equivalent in electrophilic reactions promoted by samarium diiodide. These thiophene-incorporating compounds react with aldehydes, ketones, and conjugated esters, leading to the creation of long-chain esters with remote hydroxyl and carboxyl groups (Yang et al., 2000).
Liquid-Crystalline Complexes
Thiophene-2-carboxylic acid derivatives, such as 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acids, are used in synthesizing novel supramolecular liquid-crystalline complexes. These complexes form through intermolecular hydrogen bonding and have significant implications in materials science (Tso et al., 1998).
Electropolymerization and Electrochromic Performances
Thiophene-2-carboxylic acid derivatives have been studied for their electropolymerization and electrochromic performances. Compounds like 2-((4′,5′-bis(hexylthio)-5-(methylthio)-[2,2′-bi(1,3-dithiolylidene)]-4-yl)thio)ethyl thiophene-3-carboxylate exhibit rapid polymer formation and show potential in electrochromic applications (Li et al., 2020).
Safety And Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
While the future directions for this specific compound are not explicitly mentioned in the search results, thiophene derivatives in general have been the subject of ongoing research due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
properties
IUPAC Name |
5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-6-2-3-7(13-6)8-4-5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMYBMVEUSDVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine](/img/structure/B1416088.png)
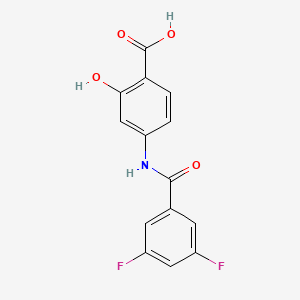
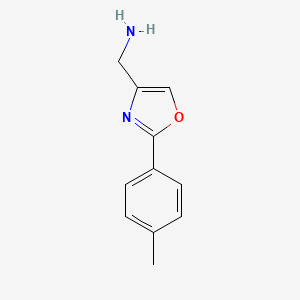
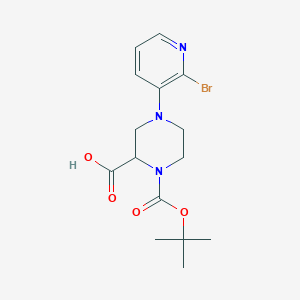
![4-(5-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416096.png)
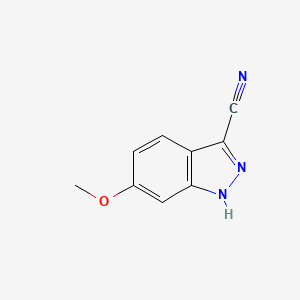
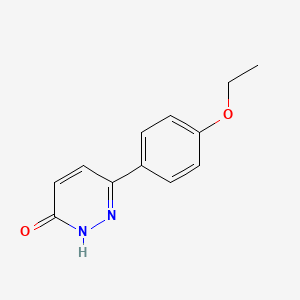
![1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1416101.png)
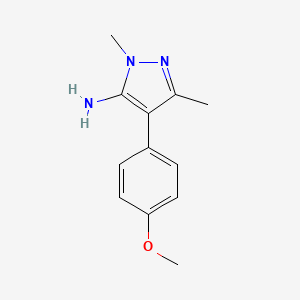
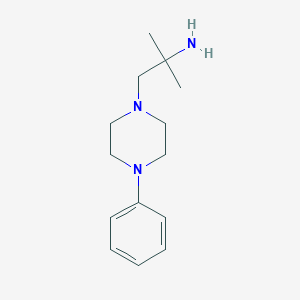
![4-(5-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416105.png)
![4-(4-Formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416106.png)
![4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416109.png)
